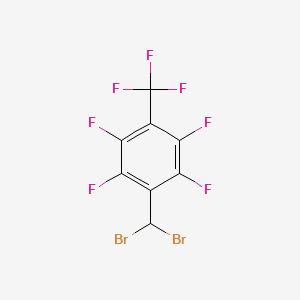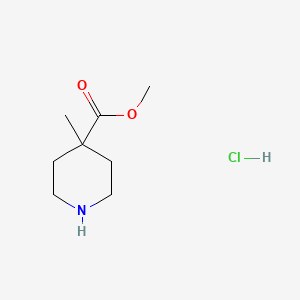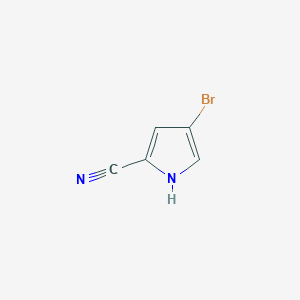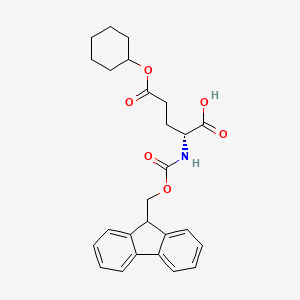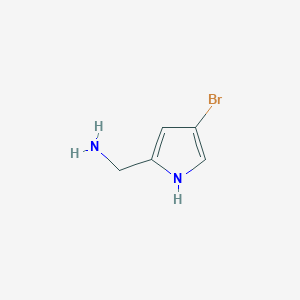
ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H12ClNO2 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .
Molecular Structure Analysis
The InChI code for ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is 1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is a solid compound with a molecular weight of 237.69 . It should be stored at -20°C and shipped with ice packs .Applications De Recherche Scientifique
Antiviral Agents
Indole derivatives, including ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate, have been studied for their potential as antiviral agents. These compounds can be designed to inhibit the replication of viruses by interfering with viral enzymes or blocking the entry of viruses into host cells .
Anti-inflammatory Applications
The indole nucleus is a common feature in many anti-inflammatory drugs. Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate may serve as a precursor in synthesizing new anti-inflammatory agents, potentially offering therapeutic benefits for conditions characterized by inflammation .
Anticancer Research
Indole compounds are known to possess anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival. Researchers are exploring derivatives of ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate for their potential to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The structural complexity of indole derivatives makes them suitable candidates for developing new antimicrobial drugs. Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate could be used to synthesize compounds with activity against a broad spectrum of pathogenic bacteria and fungi .
Neuroprotective Effects
Indole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. By modulating neurotransmitter systems or protecting neural tissue from oxidative stress, compounds like ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate could contribute to new treatments for conditions such as Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition
Indole derivatives can act as inhibitors for various enzymes that are therapeutic targets for multiple diseases. For instance, they can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in immune response regulation and is a target for cancer immunotherapy .
Orientations Futures
The future directions for research on ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological applications . This could lead to the development of new drugs and treatments for various diseases.
Mécanisme D'action
Target of Action
Ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active pharmacophores . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Propriétés
IUPAC Name |
ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-6-8-9(13)5-4-7(2)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKZGGWPDJCDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-7-methyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride](/img/structure/B1442726.png)
![2-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442728.png)

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)
